molecular formula C7H7BrO2 B1282781 2-Bromo-5-methoxyphenol CAS No. 63604-94-4

2-Bromo-5-methoxyphenol

Cat. No. B1282781
CAS RN: 63604-94-4
M. Wt: 203.03 g/mol
InChI Key: KHGMUWBYGFWGCZ-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxyphenol is a brominated phenol derivative that is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of both bromine and methoxy functional groups on the phenolic ring can influence its reactivity and interaction with biological systems.

Synthesis Analysis

The synthesis of bromophenol derivatives, including those similar to 2-Bromo-5-methoxyphenol, has been explored in several studies. For instance, the synthesis of complex bromophenol structures has been achieved through the reaction of brominated precursors with other aromatic compounds, as demonstrated in the synthesis of natural products and their derivatives . The use of bromination techniques and subsequent reactions with nucleophiles or other reagents allows for the construction of diverse bromophenol scaffolds.

Molecular Structure Analysis

The molecular structure of bromophenol derivatives has been extensively studied using spectroscopic methods and X-ray crystallography. For example, the crystal structure of a related compound, (E)-2-[(2-Bromophenylimino)methyl]-5-methoxyphenol, was determined using X-ray diffraction, revealing the presence of strong intramolecular hydrogen bonding and the preferred tautomeric form in the solid state . Similarly, other bromophenol derivatives have been characterized to determine their molecular configurations and the nature of their intermolecular interactions .

Chemical Reactions Analysis

Bromophenols can undergo various chemical reactions due to the presence of reactive functional groups. The bromine atoms can participate in substitution reactions, while the methoxy group can be involved in demethylation processes . Additionally, the phenolic hydroxyl group can form hydrogen bonds and engage in electrophilic aromatic substitution reactions. The reactivity of bromophenols has been utilized in the synthesis of complex natural products and in the modification of their structures to enhance biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenols are influenced by the substituents on the aromatic ring. The bromine atoms contribute to the electron-withdrawing nature of the compound, affecting its acidity and reactivity. The methoxy group, on the other hand, is an electron-donating group that can influence the compound's solubility and stability. The spectroscopic properties, such as IR and UV-Vis spectra, provide insights into the electronic structure of the molecule . Theoretical calculations, including density functional theory (DFT), have been employed to predict the reactivity and properties of bromophenol derivatives .

Scientific Research Applications

Antibacterial Properties

Research has demonstrated the potential antibacterial properties of compounds related to 2-Bromo-5-methoxyphenol. Bromophenols isolated from the marine red alga Rhodomela confervoides, which include derivatives of 2-Bromo-5-methoxyphenol, have been found to exhibit significant antibacterial activity. Specifically, these compounds have shown effectiveness against various bacterial strains, indicating their potential as natural antibacterial agents (Xu et al., 2003).

Antioxidant Activity

Bromophenol derivatives, including those related to 2-Bromo-5-methoxyphenol, have been identified as potent natural antioxidants. Studies on these compounds have shown their ability to scavenge free radicals effectively, suggesting their application in preventing oxidative damage in biological systems. This antioxidant activity is comparable to that of well-known antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid, highlighting their potential in food preservation and pharmaceuticals (Li et al., 2011).

Safety and Hazards

2-Bromo-5-methoxyphenol can cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include washing hands thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust, gas, or vapors .

properties

IUPAC Name

2-bromo-5-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2/c1-10-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGMUWBYGFWGCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60542153
Record name 2-Bromo-5-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60542153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-methoxyphenol

CAS RN

63604-94-4
Record name 2-Bromo-5-methoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63604-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60542153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Bromo-2-hydroxy-6-methoxybenzoic acid [T. de Paulis et. al., J. Med. Chem., (1985), 28, 1263-1269] (5 g, 0.02 mol) was heated in quinoline (200 mL) at 160° C. for 1 h. On cooling, the product was partitioned between Et2O and 3M HCl. The organic extract was washed with water and brine then dried (MgSO4), filtered and evaporated to give the title compound which was recrystallized from 5% ethyl acetate/hexane (4 g, 97%); m.p. 40°-42° C. Anal. Calc. for C7H7 BrO2 : C, 41.41; H, 3.48. Found C, 41.39; H, 3.37.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-methoxy-phenol (1 g, 8.055 mmol) in tetrahydrofuran (30 mL) at room temperature was added N-bromosuccinimide (1.478 g, 8.055 mmol) in several portions. The yellow reaction mixture was stirred at room temperature for 12 h. Sodium bicarbonate solution (5 mL) was added and the product was extracted with diethyl ether (2×100 mL). The organic layers were washed with brine (1×20 mL) and dried over anhydrous sodium sulfate. The solid was then filtered off, and the filtrate was concentrated in vacuo. Purification of the crude residue by flash chromatography (Biotage system, KP-Sil™ 32-63 μm, 60 Å silica gel) eluting with 10-30% ethyl acetate in hexanes yielded 2-bromo-5-methoxy-phenol (0.801 g, 49%) and 4-bromo-5-methoxy-phenol (0.396 g, 24%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.478 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a mixed solution of 25 g of 3-methoxyphenol and 100 ml of carbon disulfide (CS2) was added dropwise 10.3 ml of bromine at room temperature. After stirring the mixture for 30 minutes, the solvent was removed under reduced pressure, and water was added to the residue. The reaction mixture was extracted with diethyl ether. The extract was washed and dried, and the solvent was removed under reduced pressure to give 34.8 g of 2-bromo-5-methoxyphenol (yield: 85%, boiling point: 96°-98° C. (4 mmHg), colorless oily product).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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